5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine
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Overview
Description
5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an aminomethyl group, a chlorine atom, and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with aminomethylating agents under controlled conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly reagents and solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the aminomethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include the modulation of signal transduction processes and the alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but a different heterocyclic core.
4-Chloro-2-aminothiazole: Shares the thiazole ring and chlorine substitution but lacks the N,N-dimethyl groups.
Uniqueness
5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and N,N-dimethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10ClN3S |
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Molecular Weight |
191.68 g/mol |
IUPAC Name |
5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10ClN3S/c1-10(2)6-9-5(7)4(3-8)11-6/h3,8H2,1-2H3 |
InChI Key |
CTXIEZZVVOESOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(S1)CN)Cl |
Origin of Product |
United States |
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